4-Bromo-1H-indole-2-boronic acid
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Overview
Description
4-Bromo-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 4-position and a boronic acid group at the 2-position of the indole ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indole-2-boronic acid typically involves the borylation of 4-bromoindole. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent and a rhodium catalyst . The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-indole-2-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Oxidized or Reduced Indole Derivatives: Depending on the reaction conditions.
Scientific Research Applications
4-Bromo-1H-indole-2-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-indole-2-boronic acid in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura cross-coupling . This process facilitates the formation of carbon-carbon bonds, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
4-Bromophenylboronic Acid: Similar in structure but lacks the indole ring.
N-Boc-indole-2-boronic Acid: Another indole derivative with a boronic acid group.
Uniqueness: 4-Bromo-1H-indole-2-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C8H7BBrNO2 |
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Molecular Weight |
239.86 g/mol |
IUPAC Name |
(4-bromo-1H-indol-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BBrNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11-13H |
InChI Key |
VMOZCNGZZJMSBL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC=C2Br)(O)O |
Origin of Product |
United States |
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